
6-Methoxykaempferol 3-O-glucoside
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Overview
Description
Chemical Structure and Properties 6-Methoxykaempferol 3-O-glucoside (CAS: 63422-27-5) is a flavonol glycoside derived from the aglycone 6-methoxykaempferol, with a β-D-glucopyranosyl unit attached at the C-3 hydroxyl position. Its molecular formula is C₂₂H₂₂O₁₂, and molecular weight is 478.4 g/mol . The compound is characterized by a methoxy group at position 6 of the kaempferol backbone, distinguishing it from non-methylated analogs like kaempferol 3-O-glucoside (astragalin) .
Natural Sources It is found in plants such as Rhaponticum uniflorum (Leuzea uniflora) and Tetragonia tetragonoides (New Zealand spinach) . It is also commercially available for research purposes as a natural product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxykaempferol 3-O-glucoside typically involves the glycosylation of 6-methoxykaempferol. The process can be carried out using enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer glucose from a donor molecule to the hydroxyl group at the 3rd position of 6-methoxykaempferol. Chemical glycosylation, on the other hand, involves the use of glycosyl donors such as glycosyl halides or trichloroacetimidates under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of plant cell cultures or microbial fermentation. These methods offer a sustainable and efficient way to produce the compound on a large scale .
Chemical Reactions Analysis
Hydrolysis of the Glycosidic Bond
The β-glucosidic linkage between kaempferol and glucose is susceptible to hydrolysis under acidic or enzymatic conditions:
Acidic Hydrolysis
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Conditions : 0.1M HCl at 80°C for 2 hours.
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Products : 6-Methoxykaempferol (aglycone) and glucose.
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Yield : ~85%.
Enzymatic Hydrolysis
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Conditions : β-glucosidase at 37°C for 4 hours.
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Products : 6-Methoxykaempferol and glucose.
Condition | Reagents/Enzymes | Temperature | Time | Products | Yield |
---|---|---|---|---|---|
Acidic | 0.1M HCl | 80°C | 2h | 6-Methoxykaempferol, Glucose | 85% |
Enzymatic | β-glucosidase | 37°C | 4h | 6-Methoxykaempferol, Glucose | 92% |
Methylation and Demethylation
Methylation
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Reagents : Dimethyl carbonate (DMC) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
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Selectivity : Targets hydroxyl groups while preserving the methoxy substitution at position 6.
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Yield : 78%.
Demethylation
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Reagents : Boron tribromide (BBr₃) in dichloromethane.
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Application : Rarely performed due to structural sensitivity.
Reaction | Reagent | Base | Solvent | Yield |
---|---|---|---|---|
Methylation | Dimethyl carbonate | DBU | DMF | 78% |
Glycosylation and Sugar Modifications
Enzymatic Glycosylation
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Process : Glycosyltransferases introduce alternative sugars (e.g., sophorose) at position 3.
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Example : Synthesis of 6-methoxykaempferol 3-O-sophoroside with (1→2) interglycosidic linkage .
Chemical Glycosylation
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Challenges : Low regioselectivity due to multiple hydroxyl groups.
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Solution : Use of protecting groups (e.g., acetonides) to block competing sites .
Oxidation Reactions
The phenolic structure participates in redox reactions:
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Antioxidant Mechanism : Hydrogen atom donation from hydroxyl groups quenches free radicals.
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Oxidation Sites : B-ring catechol moiety forms semiquinone radicals, enhancing stability .
Protection Strategies for Selective Functionalization
Acetonide Protection
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Reagents : Acetone with acid (e.g., CuSO₄).
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Application : Blocks vicinal diols, enabling selective methylation at position 3 .
Benzyl Ether Protection
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Reversibility : Cleaved via hydrogenolysis (Pd/C and H₂).
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Advantage : Facilitates temporary protection during multi-step synthesis .
Spectroscopic Analysis of Reaction Products
Mass Spectrometry (MS)
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Fragmentation : Loss of glycosidic residues (e.g., m/z 162 for hexose, m/z 146 for rhamnose) confirms linkage stability .
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Example : MS² of 6-methoxykaempferol 3-O-sophoroside shows [M-H-162]⁻ and [M-H-180]⁻ ions, indicating (1→2) linkage .
Nuclear Magnetic Resonance (NMR)
Scientific Research Applications
6-Methoxykaempferol 3-O-glucoside is a flavonoid present in various organisms . Research has explored its potential biological activities and applications.
Scientific Research Applications
- Anticancer Activity 6-Methoxykaempferol has demonstrated anti-proliferative activity against cancer . Patuletin, a related compound, may be a natural inhibitor of fatty acid synthase (FASN), inducing anti-proliferative and pro-apoptotic effects in human breast cancer cells .
- Beta(2)-Adrenergic activity 6-Methoxykaempferol-3-O-glucoside exerts weak beta(2)-adrenoceptor agonistic activity and can be considered a natural compound with potential .
- Anti-ulcer potential Flavonoid-rich fractions, including 6-methoxyapigenin-7-O-β-D-glucopyranoside, have shown a significant reduction in gastric injury in mice and rats .
- Antibacterial Activity Some compounds isolated from Eriocaulon buergerianum, including flavone derivatives, have exhibited antibacterial activity .
List of compounds isolated from Eriocaulonaceae Family
- Patuletin
- quercetagetin 7-methyl ether-3-O-neohesperidoside
- 5,6,7,8,3′,4′-hexahydroxyflavonol
- 6-methoxyquercetin-3-O-(6′’-E-feruloyl)-β-D-glucopyranoside
- quercetagetin-6-methyl-ether-3-O-β-D-glucopyranosyl(1→4)-glucopyranoside
- Hispidulin 7-(6-E-p-coumaroyl-β-D-glucopyranoside)
- Hispidulin
- Hispidulin-7-O-glucoside
- 6-methoxykaempferol-3-O-glucopyranoside
- 6-methoxykaempferol-3-O-(6”-p-coumaroyl)-β-D-glucopyranosyl-7-O-β-D-glucopyranoside
- 6-methoxykaempferol-3-7-di-O-β-D-glucopyranoside
- 6-methoxyapigenin-7-O-β-D-glucopyranoside
- 7,3′-dimethoxyluteolin-6-C-β-D-glucopyranoside
- 6,7-dimethoxyquercetin-3-O-β-D-glucopyranoside
Radical scavenging activity
Compounds with radical scavenging activity:
- 6-methoxykaempferol-3-O-glucopyranoside
- 5,6,7,8,3,4-hexahydroxyflavonol
Mechanism of Action
The mechanism of action of 6-Methoxykaempferol 3-O-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Physicochemical Properties
- Storage : Powder form is stable at -20°C for 3 years; dissolved in DMSO, it requires storage at -80°C for 1 year .
- Bioactivity: Reported to exhibit antioxidant and anti-obesity properties, particularly in Tetragonia tetragonoides .
Comparison with Structurally Similar Compounds
Structural Differences and Glycosylation Patterns
The table below highlights key structural variations among 6-methoxykaempferol 3-O-glucoside and related flavonol glycosides:
Sources and Natural Distribution
- This compound: Rhaponticum uniflorum , Tetragonia tetragonoides .
- Kaempferol 3-O-glucoside (Astragalin) : Duchesnea indica , Adansonia digitata (baobab) .
- Tiliroside : Found in Potentilla species and Adansonia digitata .
Key Research Findings
Impact of Methoxy vs. Hydroxyl Groups
- The C-6 methoxy group in this compound increases membrane permeability compared to hydroxylated analogs like astragalin .
Glycosylation and Bioactivity
- Sophoroside vs. Glucoside: The disaccharide chain in 6-methoxykaempferol 3-O-sophoroside enhances water solubility but may reduce cellular uptake efficiency compared to monoglycosides .
- Esterified Glycosides : Tiliroside’s coumaroyl ester improves pharmacokinetic properties, such as intestinal absorption, via passive diffusion .
Pharmacological Potential
Biological Activity
6-Methoxykaempferol 3-O-glucoside (6-MKG) is a flavonoid glycoside derived from kaempferol, a well-known flavonoid with various biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in anti-inflammatory and antioxidant contexts. This article aims to provide a comprehensive overview of the biological activities of 6-MKG, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
6-MKG is characterized by the following chemical structure:
- Molecular Formula : C22H22O12
- Molecular Weight : 462.4 g/mol
The compound contains a methoxy group at the 6-position and a glucoside moiety at the 3-position of the kaempferol backbone, which influences its solubility and bioactivity.
1. Anti-Inflammatory Effects
Research has demonstrated that 6-MKG exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of inflammatory cytokines such as IL-1β and IL-8. Specifically, one study reported that 6-MKG inhibited IL-1β production at concentrations of 100 μM without cytotoxic effects, suggesting a promising therapeutic potential for inflammatory diseases .
Table 1: Inhibitory Effects of 6-MKG on Cytokine Production
Cytokine | Concentration (μM) | Inhibition (%) |
---|---|---|
IL-1β | 100 | Significant |
IL-8 | 100 | Moderate |
2. Antioxidant Activity
6-MKG has been shown to possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cells from oxidative damage .
3. β-Adrenergic Activity
In addition to its anti-inflammatory effects, 6-MKG has been identified as a weak β(2)-adrenergic receptor agonist. In vitro studies indicated that it could relax uterine contractility in both non-pregnant and late-pregnant rat models, suggesting potential applications in managing conditions related to uterine contractions .
Table 2: β-Adrenergic Activity of 6-MKG
Model | Effect Observed | E-max (%) |
---|---|---|
Non-pregnant Rat | Relaxation of uterine contractility | 50% |
Late-pregnant Rat | Relaxation of uterine contractility | 50% |
Case Study 1: Anti-inflammatory Effects in Cell Lines
A study conducted on human esophageal squamous cell carcinoma (KYSE-510) cells revealed that flavonoids, including 6-MKG, induced cytotoxicity through G(2)/M cell cycle arrest and apoptosis. The study highlighted the compound's ability to modulate key apoptotic pathways, indicating its potential as an anticancer agent .
Case Study 2: Vascular Reactivity Improvement
Another investigation focused on the effects of purified micronized flavonoid fractions containing compounds like 6-MKG on microvascular reactivity post-ischemia/reperfusion injury. Results indicated that treatment improved blood flow and capillary density significantly compared to control groups, suggesting a protective role against vascular injuries .
Properties
CAS No. |
63422-27-5 |
---|---|
Molecular Formula |
C22H22O12 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-20-10(25)6-11-13(15(20)27)16(28)21(19(32-11)8-2-4-9(24)5-3-8)34-22-18(30)17(29)14(26)12(7-23)33-22/h2-6,12,14,17-18,22-27,29-30H,7H2,1H3/t12-,14-,17+,18-,22+/m1/s1 |
InChI Key |
PMKDGKVUENNUGX-OOVDEOTFSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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